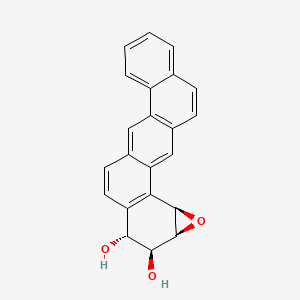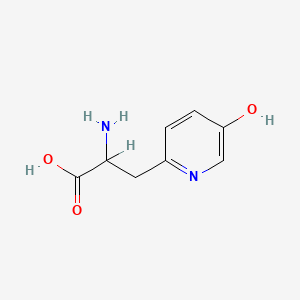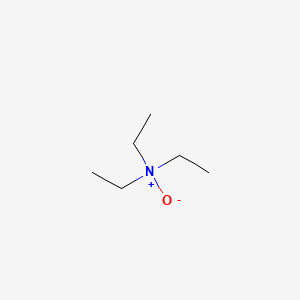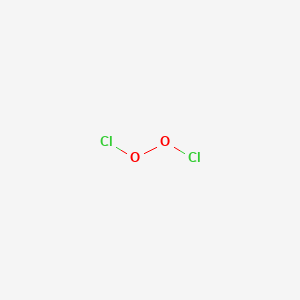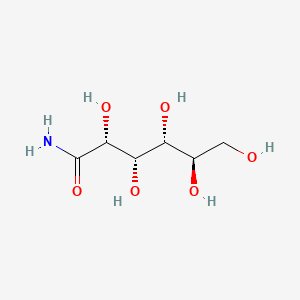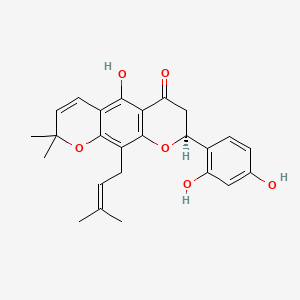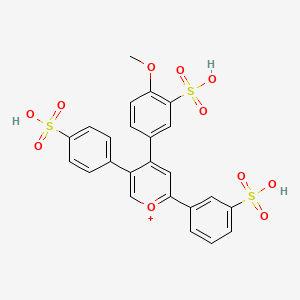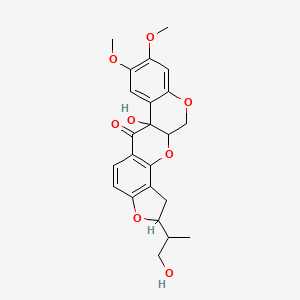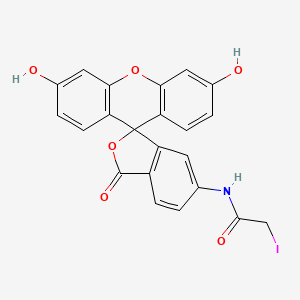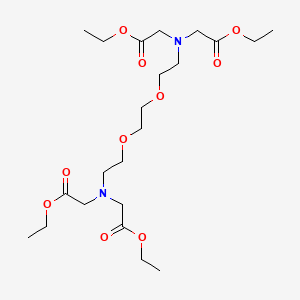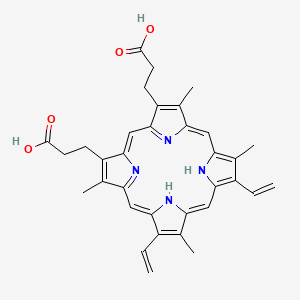
プロトポルフィリンIX
概要
説明
プロトポルフィリンは、生物系において重要な役割を果たす有機化合物です。これは、4つのピロールサブユニットがメチン架橋によって相互接続された大きな環状構造を特徴とする、ポルフィリンの一種です。 プロトポルフィリンは、ヘモグロビンの重要な構成要素であるヘムや、植物の光合成に不可欠なクロロフィルなどの前駆体として特に重要です .
合成経路と反応条件:
化学合成: プロトポルフィリンは、多段階の化学プロセスによって合成できます。これは通常、ピロールサブユニットの合成、続いてメチン架橋の形成、およびその後の修飾反応を伴います。
工業生産方法:
- プロトポルフィリンの工業生産には、通常、大規模な化学合成または微生物発酵が伴います。 方法は、目的とする収率、純度、および生産プロセスの費用対効果によって異なります .
反応の種類:
酸化: プロトポルフィリンは、多くの場合、金属触媒によって促進される酸化反応を起こす可能性があります。
一般的な試薬と条件:
主な生成物:
4. 科学研究への応用
プロトポルフィリンは、科学研究で幅広い用途があります。
化学: プロトポルフィリンとその誘導体は、酸化および還元プロセスを含むさまざまな化学反応の触媒として使用されます.
生物学: 生物学的研究では、プロトポルフィリンは、ヘム生合成における役割と、さまざまな代謝経路への関与について研究されています.
科学的研究の応用
作用機序
生化学分析
Biochemical Properties
Protoporphyrin IX is involved in various biochemical reactions, primarily as a precursor in the biosynthesis of heme. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme . This interaction is crucial for the synthesis of hemoglobin and myoglobin . Additionally, protoporphyrin IX forms complexes with myoglobin and hemoglobin, aiding in the release of oxygen from these proteins . The compound also interacts with guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G (cGMP/PKG) signaling pathways, influencing melanogenesis and melanosome transport .
Cellular Effects
Protoporphyrin IX has significant effects on various cell types and cellular processes. It stimulates melanogenesis, increases melanocyte dendricity, and enhances melanosome transport through the cGMP/PKG pathway . In red blood cells, protoporphyrin IX penetrates and releases oxygen, leading to changes in cell morphology . The accumulation of protoporphyrin IX in human porphyrias can cause skin photosensitivity, biliary stones, hepatobiliary damage, and even liver failure . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating specific transcription factors and enzymes .
Molecular Mechanism
At the molecular level, protoporphyrin IX exerts its effects through various binding interactions with biomolecules. It binds to ferrochelatase, facilitating the insertion of iron into the porphyrin ring to form heme . This binding interaction is essential for the biosynthesis of heme and its incorporation into hemoproteins like hemoglobin and myoglobin . Protoporphyrin IX also interacts with guanylate cyclase, leading to the activation of the cGMP/PKG signaling pathway, which in turn regulates melanogenesis and melanosome transport . Additionally, it can inhibit or activate enzymes involved in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protoporphyrin IX can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that protoporphyrin IX can accumulate in cells over time, leading to increased photosensitivity and potential toxicity . In in vitro and in vivo studies, the stability of protoporphyrin IX is influenced by factors such as light exposure and the presence of specific enzymes . Long-term effects on cellular function include changes in cell morphology, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of protoporphyrin IX vary with different dosages in animal models. At low doses, protoporphyrin IX can stimulate melanogenesis and enhance melanosome transport without causing significant toxicity . At high doses, it can lead to adverse effects such as skin photosensitivity, biliary stones, and hepatobiliary damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed . Toxicity studies in animal models have shown that high doses of protoporphyrin IX can cause liver damage and other systemic effects .
Metabolic Pathways
Protoporphyrin IX is involved in several metabolic pathways, including the biosynthesis of heme. It is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) and then a tetrapyrrole (uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase . The compound interacts with enzymes such as ferrochelatase, which catalyzes the final step in heme biosynthesis . Additionally, protoporphyrin IX can influence metabolic flux and metabolite levels by regulating the activity of specific enzymes and transporters .
Transport and Distribution
Within cells and tissues, protoporphyrin IX is transported and distributed through various mechanisms. The ATP-binding cassette transporter subfamily G member 2 (ABCG2) plays a crucial role in the efflux of protoporphyrin IX, modulating its distribution and toxicity . This transporter helps prevent the accumulation of protoporphyrin IX in cells, thereby reducing its phototoxicity and hepatotoxicity . Additionally, protoporphyrin IX can interact with other transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Protoporphyrin IX is localized in various subcellular compartments, affecting its activity and function. It is primarily associated with the mitochondrial inner membrane, where it interacts with enzymes involved in heme biosynthesis . The active site of protoporphyrinogen oxidase, the enzyme that converts protoporphyrinogen IX to protoporphyrin IX, faces the intermembrane space of mitochondria . Additionally, protoporphyrin IX can be found in other organelles such as chloroplasts and endoplasmic reticulum, where it participates in different biochemical processes .
類似化合物との比較
プロトポルフィリンは、より大きなポルフィリンファミリーの一部であり、これには以下が含まれます。
ウロポルフィリン: カルボキシル基を含み、ヘムの生合成に関与しています。
コプロポルフィリン: プロピオン酸基を含み、ヘム生合成の中間体です。
ヘマトポルフィリン: 光線力学療法で使用されるプロトポルフィリンの誘導体です。
プロトポルフィリンの独自性:
- プロトポルフィリンは、その特定の構造と、ヘムの直接の前駆体としての役割により、ユニークです。 光照射下で反応性酸素種を生成する能力により、光線力学療法などの医療用途において特に価値があります .
特性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFFYALKHPIRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50865-01-5 (di-hydrochloride salt) | |
| Record name | Protoporpyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048353 | |
| Record name | Protoporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-12-8 | |
| Record name | Protoporpyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protoporphyrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | protoporphyrin IX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | protoporphyrin IX | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Protoporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPORPHYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K325S808 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does protoporphyrin IX contribute to photodynamic therapy?
A1: Protoporphyrin IX acts as a photosensitizer. When exposed to light of a specific wavelength, it absorbs energy and transfers it to surrounding oxygen molecules, generating reactive oxygen species (ROS). [, ] These ROS cause localized cellular damage, leading to the destruction of targeted cells, such as cancer cells.
Q2: What is the role of protoporphyrin IX in chlorophyll synthesis?
A2: Protoporphyrin IX is a crucial branch point in the tetrapyrrole biosynthesis pathway. [] In chlorophyll synthesis, it serves as the substrate for magnesium chelatase, an enzyme that inserts magnesium into PPIX to form magnesium-protoporphyrin IX, a precursor to chlorophyll. [, ]
Q3: How does protoporphyrin IX interact with proteins?
A3: Protoporphyrin IX interacts with proteins through its porphyrin ring structure. Studies have shown that PPIX can bind to specific proteins like the HA2 domain of cysteine proteinases in Porphyromonas gingivalis, inhibiting their activity by competing with heme binding. [] Additionally, it can form complexes with membrane polypeptides in plants, especially after treatment with certain herbicides. []
Q4: What happens to protoporphyrin IX after it is produced in cells?
A4: Protoporphyrin IX can have various fates within the cell. It can be:* Metabolized: Enzymes like ferrochelatase can insert iron into PPIX to form heme. [, ]* Degraded: Heme oxygenase can degrade heme (formed from PPIX) into biliverdin, ultimately leading to bilirubin. [, ]* Accumulated: In certain conditions, such as genetic disorders or in the presence of specific chemicals, PPIX can accumulate in cells. [, ]
Q5: What is the molecular formula and weight of protoporphyrin IX?
A5: The molecular formula of protoporphyrin IX is C34H34N4O4, and its molecular weight is 562.65 g/mol.
Q6: What are the spectroscopic characteristics of protoporphyrin IX?
A6: Protoporphyrin IX exhibits distinct spectroscopic properties. It absorbs light maximally in the blue region of the visible spectrum (Soret band) and emits red fluorescence, enabling its detection and quantification in biological samples using techniques like fluorescence microscopy and spectroscopy. [, , ]
Q7: How stable is protoporphyrin IX under different conditions?
A7: Protoporphyrin IX stability varies depending on environmental factors:* Light: PPIX can degrade upon prolonged exposure to light. []* pH: Its stability is affected by pH, with increased degradation observed at acidic pH. []* Temperature: Elevated temperatures can lead to its degradation.* Solvent: Solubility and stability can be influenced by the solvent used.
Q8: How does the stability of protoporphyrin IX impact its applications?
A8: The stability of PPIX is crucial for its applications, particularly in photodynamic therapy, where controlled generation of ROS is essential. Formulating PPIX into nanoparticles or other delivery systems can enhance its stability, solubility, and delivery to target tissues, improving its therapeutic potential. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


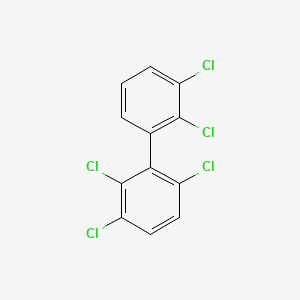
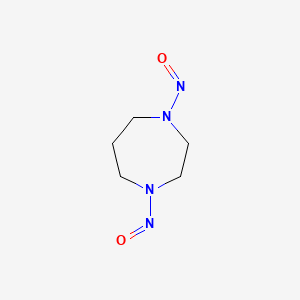
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
